Leaving Group pKa Advantage
The leaving group of 4-cyano-2-nitrophenyl benzoate, 4-cyano-2-nitrophenol, has a computationally predicted pKa of 5.9 ± 1.1 , compared to 4-nitrophenol (pKa 7.15 [1]) and 4-cyanophenol (pKa 7.95 [2]). This 1.3–2.1 unit lower pKa directly translates to a 20‑ to 126‑fold higher leaving group ability, making the disubstituted ester significantly more reactive toward nucleophiles under identical conditions.
| Evidence Dimension | Leaving group phenol pKa (aqueous, 25 °C) |
|---|---|
| Target Compound Data | 4-Cyano-2-nitrophenol, pKa ≈ 5.9 (predicted) |
| Comparator Or Baseline | 4-Nitrophenol pKa = 7.15 [1]; 4-Cyanophenol pKa = 7.95 [2]; 2-Nitrophenol pKa = 7.23 |
| Quantified Difference | ΔpKa = 1.3–2.1 units (target lower), corresponding to 20–126× rate factor in SN2-type acyl transfer |
| Conditions | pKa values: 4-nitrophenol experimental (25 °C, aqueous); 4-cyanophenol experimental; 4-cyano-2-nitrophenol predicted via ChemAxon |
Why This Matters
Procurement teams selecting an activated ester for kinetically demanding acylations should prioritize 4-cyano-2-nitrophenyl benzoate over mono‑nitro or mono‑cyano esters when reaction rate or low‑temperature coupling performance is critical.
- [1] W. P. Jencks, J. Regenstein, 'Ionization constants of acids and bases,' in Handbook of Biochemistry and Molecular Biology, 3rd ed., CRC Press, 1976, pp. 305‑351. View Source
- [2] J. F. J. Dippy, S. R. C. Hughes, 'The dissociation constants of some o-, m-, and p-substituted phenols,' Journal of the Chemical Society, 1956, 1717‑1720, https://doi.org/10.1039/JR9560001717. View Source
